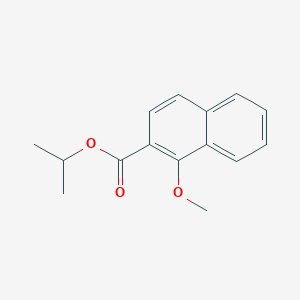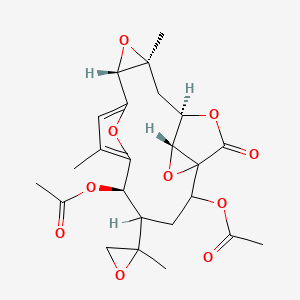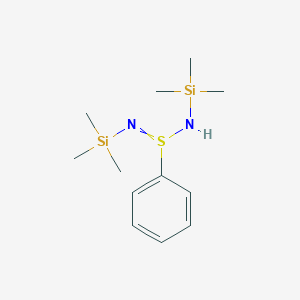![molecular formula C10H9BrN4O B14280663 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 137782-70-8](/img/structure/B14280663.png)
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (N=N) attached to two aryl groups. This compound is notable for its vibrant color and is often used in dyeing processes. It has applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves a diazotization reaction. This process begins with the diazotization of a primary aromatic amine, such as 4-bromoaniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as 5-methyl-1,2-dihydro-3H-pyrazol-3-one, under controlled conditions to form the desired azo compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: The compound’s vibrant color makes it useful in staining biological samples for microscopic analysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored materials.
作用机制
The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets through its diazenyl group. The compound can undergo photochemical reactions upon exposure to light, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. The specific molecular pathways involved depend on the context of its application .
相似化合物的比较
2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other azo compounds such as:
4-[(E)-(4-Butylphenyl)diazenyl]phenol: Similar in structure but with a butyl group instead of a bromine atom.
2-[(E)-(4-Nitrophenyl)diazenyl]phenol: Contains a nitro group instead of a bromine atom.
4-[(E)-(4-Dimethylaminophenyl)diazenyl]phenol: Contains a dimethylamino group instead of a bromine atom
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications.
属性
CAS 编号 |
137782-70-8 |
|---|---|
分子式 |
C10H9BrN4O |
分子量 |
281.11 g/mol |
IUPAC 名称 |
2-[(4-bromophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN4O/c1-7-6-10(16)15(13-7)14-12-9-4-2-8(11)3-5-9/h2-6,13H,1H3 |
InChI 键 |
DQPWIEINITVBOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(N1)N=NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)


![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)


![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)

![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)



![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)
